![molecular formula C25H21NO4 B2680575 1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 892878-65-8](/img/structure/B2680575.png)
1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a tetrahydroquinoline moiety . It has an empirical formula of C24H27NO4 and a molecular weight of 393.48 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety attached to a tetrahydroquinoline ring via a methoxy carbonyl group . The InChI string representation of the molecule is1S/C24H27NO4/c26-22(27)24(14-8-2-1-3-9-15-24)25-23(28)29-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21H,1-3,8-9,14-16H2,(H,25,28)(H,26,27)
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the literature.Scientific Research Applications
Photolabile Protecting Groups for Carboxylic Acids
The synthesis and photochemistry of photolabile protecting groups based on hydroxyquinoline derivatives have shown significant potential in biological and chemical research. For instance, 8-bromo-7-hydroxyquinoline (BHQ) is highlighted for its high quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for in vivo applications. This characteristic enhances the solubility and reduces the fluorescence background, positioning it as an advantageous caging group for biological messengers (Fedoryak & Dore, 2002).
Fluorophore Formation and Fluorescent Labeling
A novel fluorophore, 6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence with a large Stokes' shift in aqueous media. This compound's fluorescence remains stable across a wide pH range, making it highly suitable for biomedical analysis. Its stability against light and heat further enhances its application as a fluorescent labeling reagent, offering significant sensitivity and specificity in detecting carboxylic acids (Hirano et al., 2004).
Synthesis and Characterization of Novel Compounds
The fluoren-9-ylmethoxycarbonyl (Fmoc) group has been utilized to protect hydroxy groups during the synthesis of complex molecules, demonstrating its versatility in conjunction with various protecting groups. This group can be conveniently removed without affecting other sensitive groups, showcasing its utility in the synthesis of peptides and nucleic acid derivatives (Gioeli & Chattopadhyaya, 1982).
Applications in Organic Synthesis
C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds opens new avenues in organic synthesis. This method enables the efficient generation of ring-fused pyrrolines, which can be further manipulated to produce pyrroles or pyrrolidines, highlighting a versatile approach for constructing complex molecular architectures (Kang et al., 2015).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)17-11-12-23-16(14-17)6-5-13-26(23)25(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-4,7-12,14,22H,5-6,13,15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBIMJIARPJCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
CAS RN |
892878-65-8 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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